Pro-drone

Description

Properties

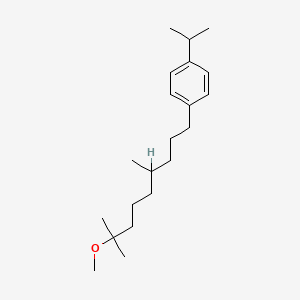

CAS No. |

53905-38-7 |

|---|---|

Molecular Formula |

C21H36O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

1-(8-methoxy-4,8-dimethylnonyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C21H36O/c1-17(2)20-14-12-19(13-15-20)11-7-9-18(3)10-8-16-21(4,5)22-6/h12-15,17-18H,7-11,16H2,1-6H3 |

InChI Key |

LTNBHNLTEGZRFB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OC |

Appearance |

Solid powder |

Other CAS No. |

53905-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(8-methoxy-4,8-dimethylnonyl)-4-(1-methylethylbenzene) 2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane AI 3-36206 MV 678 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Composition of Pro-drone

The term "Pro-drone" is ambiguous and corresponds to two distinct chemical entities: a retired insecticide with a defined chemical structure and a modern, complex skincare technology. This guide will address both, providing a detailed technical overview for researchers, scientists, and drug development professionals.

Part 1: this compound, the Insecticide

The chemical compound historically referred to as "this compound" is an insecticide, now retired. It is a synthetic analog of juvenile hormones.

Chemical Composition and Properties

The specific chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Registry Number | 53905-38-7[1] |

| CAS Name | 1-(8-Methoxy-4,8-dimethylnonyl)-4-(1-methylethyl)benzene[1] |

| Additional Names | 2-methoxy-9-(p-isopropylphenyl)-2,6-dimethylnonane[1] |

| Molecular Formula | C21H36O[1][2] |

| Molecular Weight | 304.51 g/mol [1][2] |

| Percent Composition | C 82.83%, H 11.92%, O 5.25%[1] |

| Manufacturers' Codes | MV-678; AI-3-36206[1] |

Experimental Protocols

Part 2: this compound as a Peptide Delivery System

In the context of modern commercial products, particularly in the skincare industry, "this compound" refers to a targeted delivery system known as "Drone Peptide Technology"[3][4]. This is not a single chemical compound but a sophisticated system designed to deliver active ingredients, such as peptides, to specific skin cells[5][6]. This technology is featured in products like Elemis's Pro-Collagen Overnight Matrix[4][6].

Conceptual Chemical Composition

The precise chemical composition of this technology is proprietary. However, it is conceptually composed of a carrier system (the "drone") and an active cargo (the "peptides").

| Component | General Chemical Nature | Function |

| The "Drone" (Carrier) | Biodegradable and biocompatible nanocapsules, potentially made of polymers like poly(lactic-co-glycolic acid) (PLGA) or lipid-based structures.[7][8] | Encapsulates and protects the active ingredient.[7] |

| Surface is conjugated with targeting ligands (e.g., specific peptides).[5][6][8] | Binds to specific receptors on target cells (e.g., fibroblasts) to ensure targeted delivery.[5][6] | |

| The "Cargo" (Active Ingredient) | A combination of peptides, such as tetrapeptides and heptapeptides.[9] | These peptides are designed to stimulate the production of hyaluronic acid and elastin, which helps to hydrate the skin and improve its elasticity.[3][10] |

Mechanism of Action: A Targeted Delivery Workflow

The "Drone Peptide Technology" functions as a "GPS for your skincare," targeting the cells where the active ingredients are most needed[3]. This targeted approach allows for the use of lower concentrations of active ingredients, potentially reducing irritation while maximizing efficacy[5][6]. The process involves the drone binding to specific receptors on the target cell, which then triggers the internalization of the drone and the release of the encapsulated peptides.

The following diagram illustrates the proposed workflow of this targeted delivery system.

References

- 1. This compound [drugfuture.com]

- 2. AI 3-36206 | C21H36O | CID 62071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uk.elemis.com [uk.elemis.com]

- 4. independent.co.uk [independent.co.uk]

- 5. sensoriabeauty.co.uk [sensoriabeauty.co.uk]

- 6. Does your skin need drone technology? | Dazed [dazeddigital.com]

- 7. dafhicosmetics.it [dafhicosmetics.it]

- 8. Infinitec [infinitec.es]

- 9. us.elemis.com [us.elemis.com]

- 10. pandora-skin-studio.com [pandora-skin-studio.com]

Pro-drone mechanism of action in cellular models

An In-depth Technical Guide on the Pro-Drone Mechanism of Action in Cellular Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" in the context of cellular biology refers to the molecular mechanisms that govern the function of exosomes as intercellular messengers, particularly in disease models such as cancer. Coined to describe the targeted, long-distance action of these vesicles, the "drone" analogy highlights their role in delivering bioactive cargo to recipient cells, thereby modulating their function.[1] Cancer cells, for instance, have been shown to release exosome "drones" armed with proteins like PD-L1. These exosomes can travel to distant sites and suppress the activity of immune cells before they even reach the tumor microenvironment, effectively creating a shield against the body's immune response.[1]

This technical guide provides an in-depth exploration of the this compound mechanism of action, focusing on the signaling pathways involved, detailed experimental protocols for their study, and quantitative data from relevant cellular models.

Core Signaling Pathways

The this compound mechanism involves a series of orchestrated molecular events, from the loading of cargo into exosomes within the donor cell to the functional consequences in the recipient cell. A key example is the exosome-mediated suppression of T-cells by cancer cells.

1. Cargo Loading: The ERK/HRS Pathway for PD-L1 Sorting

In metastatic melanoma cells, the loading of the immune checkpoint protein PD-L1 into exosomes is a critical step. This process is regulated by the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving the enzyme ERK.

-

Activation : The ERK enzyme, which is frequently activated in melanomas, phosphorylates the Hepatocyte growth factor-regulated tyrosine kinase substrate (HRS).[1]

-

ESCRT Complex : HRS is a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which is responsible for sorting protein cargo into multivesicular bodies (MVBs).[1]

-

Sorting : The phosphorylation of HRS by ERK facilitates the sorting and loading of PD-L1 into the intraluminal vesicles of MVBs. These MVBs later fuse with the plasma membrane to release their contents as exosomes.[1]

2. Exosome-Mediated Immune Suppression

Once released, these PD-L1-loaded exosomes can interact with recipient cells, particularly T-lymphocytes.

-

Interaction : The PD-L1 on the exosome surface binds to the PD-1 receptor on T-cells.[1]

-

T-Cell Inactivation : This interaction triggers an inhibitory signal within the T-cell, leading to a state of exhaustion or anergy. This prevents the T-cell from recognizing and attacking tumor cells.[1]

-

Tumor Infiltration : By neutralizing T-cells remotely, these exosome "drones" can prevent immune cell infiltration into the tumor, a crucial factor for the success of cancer therapies.[1]

Visualizations

Signaling Pathway for PD-L1 Loading into Exosomes

Caption: Signaling cascade for the sorting of PD-L1 into exosomes in cancer cells.

Experimental Workflow for Exosome Analysis

Caption: Workflow for the isolation, characterization, and functional analysis of exosomes.

Exosome-T-Cell Interaction

Caption: Interaction between a PD-L1-loaded exosome and a T-cell leading to inactivation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data derived from cellular model experiments investigating the this compound mechanism.

Table 1: Effect of Exosomes on T-Cell Viability and Apoptosis

| Treatment Group | T-Cell Viability (%) (MTT Assay) | Fold Change in Caspase-3/7 Activity |

| Control (No Exosomes) | 100 ± 5.2 | 1.0 |

| Exosomes (Wild-Type Cancer Cells) | 65 ± 4.8 | 3.5 ± 0.4 |

| Exosomes (ERK Inhibitor-Treated Cancer Cells) | 92 ± 5.5 | 1.2 ± 0.2 |

Table 2: Analysis of Autophagy Markers in Recipient Cells

| Treatment Group | LC3-II / LC3-I Ratio (Western Blot) | p62/SQSTM1 Level (Relative to Control) |

| Control (No Exosomes) | 0.8 ± 0.1 | 1.0 |

| Exosomes (24h treatment) | 2.5 ± 0.3 | 0.4 ± 0.05 |

| Exosomes + Bafilomycin A1 | 4.1 ± 0.4 | 0.35 ± 0.06 |

Experimental Protocols

Western Blot for LC3-I/II and p62 (Autophagy Analysis)

This protocol is for monitoring autophagy in recipient cells treated with exosomes.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (12-15% for LC3 separation)

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Lysis: After treating recipient cells with exosomes for the desired time (e.g., 24 hours), wash cells twice with ice-cold PBS. Lyse the cells in 100-150 µL of ice-cold RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

-

Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) is achieved.[2]

-

Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes.[2]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C with gentle agitation.[2]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[2]

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[2]

-

Analysis: Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I is a common indicator of autophagosome formation. A decrease in p62 levels suggests an increase in autophagic flux.[2]

Caspase-3/7 Activity Assay (Apoptosis Analysis)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Caspase-3/7 Assay Kit (Colorimetric or Fluorometric)

-

Cell Lysis Buffer (provided in kit or similar)

-

Caspase substrate (e.g., DEVD-pNA for colorimetric)

-

96-well microplate

-

Microplate reader

Methodology:

-

Sample Preparation (Cells):

-

Culture cells in a 96-well plate and treat with exosomes.

-

For adherent cells, lyse directly in the wells. For suspension cells, pellet the cells (e.g., 1-5 x 10^6 cells) by centrifugation at 250 x g for 10 minutes.[3]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[4]

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a fresh tube.[4]

-

-

Protein Quantification: Measure the protein concentration of the lysate to ensure equal loading. Adjust concentration to 1-4 mg/mL.[3]

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4]

-

Measurement: Read the absorbance at 400 or 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[4]

-

Analysis: Compare the readings from treated samples to untreated controls to determine the fold increase in caspase-3/7 activity.

Cell Viability (MTT) Assay

This protocol assesses the impact of exosome treatment on the metabolic activity of recipient cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plate

-

Microplate reader

Methodology:

-

Cell Seeding: Seed recipient cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of isolated exosomes for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control group: (Absorbance of treated cells / Absorbance of control cells) x 100.

References

The Synthesis and Purification of Pro-drone (Methoprene) for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Pro-drone, a common synonym for methoprene, an insect growth regulator. This document details two prominent synthetic routes, starting from (S)-(+)-3,7-dimethyl-1,6-octadiene and citronellal respectively. It includes detailed experimental protocols, quantitative data on reaction yields and purity, and robust purification methodologies. Visual workflows for both synthesis and purification processes are presented to facilitate a clear understanding of the experimental procedures. This guide is intended to be a valuable resource for researchers and professionals involved in the chemical synthesis and application of this compound in a research context.

Introduction

This compound, chemically known as 1-(8-methoxy-4,8-dimethylnonyl)-4-propan-2-ylbenzene and more commonly referred to as methoprene, is a potent insect growth regulator. It functions as a juvenile hormone analog, disrupting the developmental cycle of insects and preventing them from reaching maturity. Its high target specificity and low toxicity to non-target organisms have made it a valuable tool in pest management and entomological research. This guide focuses on the chemical synthesis and purification of this compound for research purposes, providing detailed methodologies and quantitative data to aid in its laboratory-scale production.

Chemical Synthesis of this compound (Methoprene)

Two primary synthetic pathways for this compound are detailed below. The first is a six-step synthesis starting from (S)-(+)-3,7-dimethyl-1,6-octadiene, as described by Odinokov et al. The second route utilizes citronellal as a starting material and proceeds through an aldol condensation and Reformatskii reaction.

Synthesis Route 1: From (S)-(+)-3,7-dimethyl-1,6-octadiene

This stereoselective synthesis yields (S)-(+)-methoprene. The overall workflow is depicted below.

Step 1: Synthesis of (S)-(-)-Citronellol

-

Reaction: Selective hydroalumination of (S)-(+)-3,7-dimethyl-1,6-octadiene followed by oxidation.

-

Reagents: (S)-(+)-3,7-dimethyl-1,6-octadiene, Diisobutylaluminium hydride (DIBAL-H), Oxygen, Sulfuric acid.

-

Procedure:

-

To a solution of (S)-(+)-3,7-dimethyl-1,6-octadiene in an anhydrous solvent (e.g., hexane) under an inert atmosphere, add DIBAL-H dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Introduce oxygen gas into the reaction mixture, followed by a quench with aqueous sulfuric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Synthesis of (S)-(-)-Citronellal

-

Reaction: Oxidation of (S)-(-)-Citronellol.

-

Reagents: (S)-(-)-Citronellol, Pyridinium chlorochromate (PCC), Dichloromethane.

-

Procedure:

-

Dissolve (S)-(-)-Citronellol in dichloromethane.

-

Add PCC to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

-

Concentrate the filtrate to obtain crude (S)-(-)-Citronellal.

-

Step 3: Synthesis of 6S,10-dimethyl-1,9-undecadien-4R/S-ol

-

Reaction: Grignard reaction of (S)-(-)-Citronellal with allylmagnesium chloride.

-

Reagents: (S)-(-)-Citronellal, Allylmagnesium chloride, Anhydrous diethyl ether or THF.

-

Procedure:

-

To a solution of allylmagnesium chloride in anhydrous ether at 0 °C, add a solution of (S)-(-)-Citronellal in the same solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Step 4: Synthesis of 6S,10-dimethyl-3E,9-undecadien-2-one

-

Reaction: Smidt-Moiseev oxygenation of 6S,10-dimethyl-1,9-undecadien-4R/S-ol.

-

Reagents: 6S,10-dimethyl-1,9-undecadien-4R/S-ol, Palladium(II) chloride, Copper(I) chloride, Oxygen, Dimethylformamide/water.

-

Procedure:

-

Dissolve the alcohol in a mixture of DMF and water.

-

Add catalytic amounts of PdCl₂ and CuCl.

-

Bubble oxygen through the solution while stirring until the reaction is complete.

-

Work up the reaction by extraction and purify the product.

-

Step 5: Synthesis of Isopropyl 3,7S,11-trimethyl-2E/Z,4E,10-dodecatrienoate

-

Reaction: Reaction of the enone with isopropoxyethynylmagnesium bromide.

-

Reagents: 6S,10-dimethyl-3E,9-undecadien-2-one, Isopropoxyethynylmagnesium bromide, Anhydrous diethyl ether.

-

Procedure:

-

Prepare the Grignard reagent from isopropoxyethyne and ethylmagnesium bromide.

-

React the enone with the prepared Grignard reagent.

-

Work up the reaction to yield the trienoate.

-

Step 6: Synthesis of (S)-(+)-Methoprene

-

Reaction: Brown solvomercuration-reduction.

-

Reagents: Isopropyl 3,7S,11-trimethyl-2E/Z,4E,10-dodecatrienoate, Mercury(II) acetate, Methanol, Sodium borohydride.

-

Procedure:

-

Treat the trienoate with mercury(II) acetate in methanol.

-

Reduce the resulting organomercury intermediate with sodium borohydride.

-

Purify the final product to obtain (S)-(+)-Methoprene.

-

Synthesis Route 2: From Citronellal

This route involves an aldol condensation followed by a Reformatskii reaction.

Step 1: Aldol Condensation

-

Reaction: Base-catalyzed aldol condensation of citronellal with acetone.

-

Reagents: Citronellal, Acetone, Sodium hydroxide or another suitable base.

-

Procedure:

-

In a reaction vessel, combine citronellal and an excess of acetone.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining a low temperature.

-

Stir the mixture until the reaction is complete.

-

Neutralize the reaction mixture and extract the product.

-

Step 2: Reformatskii Reaction

-

Reaction: Reaction of the aldol product with an α-bromoester in the presence of zinc.

-

Reagents: Product from Step 1, Isopropyl bromoacetate, Activated zinc, Anhydrous solvent (e.g., benzene, THF).

-

Procedure:

-

Activate zinc powder (e.g., with iodine or HCl).

-

In a flask equipped with a reflux condenser, add the activated zinc and the anhydrous solvent.

-

Add a mixture of the ketone from the aldol condensation and isopropyl bromoacetate dropwise to initiate the reaction.

-

After the reaction is complete, quench with dilute acid and extract the product.

-

The resulting β-hydroxy ester is then dehydrated to yield methoprene.

-

Quantitative Data

The following table summarizes the reported yields for the synthesis of (S)-(+)-Methoprene via Route 1.

| Step | Reaction | Starting Material | Product | Reported Yield |

| 1-6 | Six-step synthesis | (S)-(+)-3,7-dimethyl-1,6-octadiene | (S)-(+)-Methoprene | 14% (overall) |

Note: Detailed step-by-step yields were not available in the reviewed literature.

Purification of this compound (Methoprene)

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. A general purification workflow is presented below.

Experimental Protocol: Purification

1. Extraction

-

Solvent: n-Hexane.

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent and perform a liquid-liquid extraction with n-hexane.

-

Wash the hexane layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

2. Distillation

-

Apparatus: Dean-Stark apparatus.

-

Procedure:

-

The concentrated extract is subjected to distillation using a Dean-Stark apparatus to remove water and volatile impurities.

-

3. Column Chromatography

-

Stationary Phase: Florisil in a solid-phase extraction (SPE) cartridge.

-

Mobile Phase: A non-polar solvent or a gradient of solvents.

-

Procedure:

-

Condition the Florisil cartridge with the chosen solvent.

-

Load the partially purified this compound onto the cartridge.

-

Elute with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

4. High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable preparative reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water is commonly used for analytical separation and can be adapted for preparative scale.

-

Detection: UV detector.

-

Procedure:

-

Dissolve the product from the column chromatography in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fraction corresponding to the this compound peak.

-

Remove the solvent from the collected fraction to obtain the highly purified product.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound (methoprene) for research applications. The outlined synthetic routes, experimental protocols, and purification strategies offer a solid foundation for chemists to produce this valuable insect growth regulator in a laboratory setting. The provided visual workflows and quantitative data aim to enhance the practical application of this information. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and research needs.

An In-Depth Technical Guide to Prodrug Stability and Solubility Testing Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core protocols for assessing the stability and solubility of prodrugs, critical parameters that dictate their potential for successful clinical application. By temporarily masking the active pharmaceutical ingredient (API), prodrugs can overcome numerous biopharmaceutical challenges, including poor solubility, chemical instability, and inadequate permeability.[1] Rigorous evaluation of a prodrug's stability—its resistance to chemical and enzymatic degradation—and its solubility are fundamental to ensuring it can effectively reach its target and release the active drug in a controlled manner.

Section 1: Prodrug Stability Testing

The stability of a prodrug is a critical attribute that influences its shelf-life, formulation, and in vivo performance.[2] A successful prodrug must be stable enough to be absorbed but susceptible to cleavage, either chemically or enzymatically, to release the parent drug at the desired site of action.[3] Stability testing protocols are designed to evaluate the rate and mechanism of a prodrug's degradation under various conditions that mimic physiological environments and long-term storage.

Chemical Stability Testing

Chemical stability studies assess the intrinsic stability of a prodrug in aqueous solutions at different pH values, simulating its transit through the gastrointestinal tract and its presence in systemic circulation. These studies are crucial for identifying potential degradation pathways and determining the optimal pH for formulation and storage.[4]

Experimental Protocol: pH-Dependent Hydrolysis Study

-

Preparation of Buffer Solutions: Prepare a series of buffers with pH values typically ranging from 1.2 to 10.0 (e.g., 0.1 N HCl for pH 1.2, acetate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).[3]

-

Sample Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it with the respective buffer solutions to a final concentration typically in the µg/mL range. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Incubation: Incubate the samples in a constant temperature bath, usually at 37°C, to simulate physiological temperature.

-

Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). The sampling frequency should be adjusted based on the expected stability of the prodrug.

-

Analysis: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) and/or acid/base to prevent further degradation. Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of the intact prodrug and the appearance of the parent drug.[5]

-

Data Analysis: Plot the natural logarithm of the remaining prodrug concentration versus time. The degradation rate constant (k) is determined from the slope of the linear regression line, and the half-life (t½) is calculated using the equation: t½ = 0.693/k.

Data Presentation: pH-Dependent Stability of Amino Acid Prodrugs

The following table presents representative data on the chemical stability of amino acid prodrugs with different linkers, demonstrating the influence of pH on their hydrolysis rates.

| Prodrug Candidate | Linker Type | pH 1.2 (t½, h) | pH 4.0 (t½, h) | pH 6.0 (t½, h) | pH 7.4 (t½, h) |

| BA-PG-Phe | Propylene Glycol | > 30 | > 30 | > 30 | ~21 |

| BA-PG-Val | Propylene Glycol | > 30 | > 30 | > 30 | ~24 |

| Methoxy Linker Prodrug | Methoxy | Stable | - | - | < 1 |

| Ethoxy Linker Prodrug | Ethoxy | Stable | - | - | < 1 |

Data adapted from a study on amino acid prodrugs of benzoic acid (BA) with phenylalanine (Phe) and valine (Val) as promoieties. The propylene glycol (PG) linker significantly increased stability at neutral pH compared to methoxy and ethoxy linkers.[3]

Enzymatic Stability Testing

Enzymatic stability studies are essential to evaluate the conversion of a prodrug to its active form in the presence of biological enzymes. These assays are typically conducted using plasma, serum, liver microsomes, or specific recombinant enzymes to predict the in vivo metabolic fate of the prodrug.[6]

Experimental Protocol: Stability in Human Plasma

-

Plasma Preparation: Obtain fresh human plasma containing anticoagulants (e.g., heparin or EDTA).

-

Sample Preparation: Prepare a stock solution of the prodrug in a minimal amount of a suitable organic solvent.

-

Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration.

-

Sampling: At various time points, withdraw aliquots of the plasma-prodrug mixture.

-

Protein Precipitation: Immediately stop the enzymatic reaction by adding a protein precipitating agent, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

-

Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean vial and analyze using a validated LC-MS/MS or HPLC method to determine the concentrations of the prodrug and the released parent drug.

-

Data Analysis: Calculate the half-life of the prodrug in plasma by plotting the percentage of the remaining prodrug against time.

Data Presentation: Enzymatic Hydrolysis of a Ferulic Acid Prodrug

The table below summarizes the enzymatic hydrolysis of a geraniol and ferulic acid ester prodrug in different biological matrices, highlighting the species-dependent differences in metabolic rates.

| Biological Matrix | Half-life (t½, min) |

| Human Whole Blood | 193.64 ± 20.93 |

| Rat Whole Blood | 20.15 ± 0.75 |

| Rat Liver Homogenate | 3.94 ± 0.33 |

Data from a study on the enzymatic hydrolysis of a ferulic acid-geraniol ester prodrug, demonstrating significantly faster degradation in rat matrices compared to human whole blood.[7]

Section 2: Prodrug Solubility Testing

A primary motivation for developing prodrugs is to enhance the aqueous solubility of a poorly soluble parent drug, thereby improving its dissolution and bioavailability.[8] Accurate determination of a prodrug's solubility is therefore a cornerstone of its preclinical evaluation.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the prodrug in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility, often considered the "gold standard," measures the equilibrium solubility of a compound in a saturated solution. This method is more time-consuming but provides a more accurate representation of a compound's solubility.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid prodrug to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved prodrug in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the prodrug in the saturated solution (e.g., in µg/mL or µM).

Data Presentation: Aqueous Solubility of a Dual Inhibitor Prodrug

The following table illustrates the significant improvement in aqueous solubility achieved through a phosphate ester prodrug strategy for a poorly soluble parent drug.

| Compound | Parent Drug (µg/mL) | Prodrug (µg/mL) | Fold Increase |

| Dual Inhibitor 1 | < 2.5 | ~75,000 | > 30,000 |

Data for a phosphate ester prodrug of a bacterial gyrase/topoisomerase IV inhibitor, demonstrating a dramatic increase in aqueous solubility at pH 7.[9]

Section 3: Visualization of Workflows and Pathways

Diagrams are invaluable tools for visualizing complex experimental processes and biological pathways. The following diagrams, generated using the DOT language, illustrate key workflows and concepts in prodrug stability and solubility testing.

Experimental Workflow for Prodrug Stability Assessment

Caption: Workflow for Prodrug Stability Assessment.

Experimental Workflow for Prodrug Solubility Testing

Caption: Workflow for Prodrug Solubility Testing.

Enzyme-Mediated Prodrug Activation Pathway

Caption: Enzyme-Mediated Prodrug Activation.

Conclusion

The stability and solubility of a prodrug are paramount to its success as a therapeutic agent. The protocols and data presented in this guide offer a foundational framework for the systematic evaluation of these critical properties. By employing rigorous chemical and enzymatic stability assays, alongside kinetic and thermodynamic solubility studies, researchers can gain essential insights into a prodrug's behavior, facilitating the selection of promising candidates for further development. The provided workflows and pathway diagrams serve to illustrate the logical progression of these investigations, from initial sample preparation to final data analysis, ultimately guiding the rational design of effective and safe prodrugs.

References

- 1. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of Pro-drone

An in-depth analysis of publicly available information reveals no scientific literature or data pertaining to a therapeutic agent, drug, or biological molecule referred to as "Pro-drone." All search results for this term are exclusively related to unmanned aerial vehicles (UAVs), commonly known as drones, and their associated technologies.

Therefore, it is not possible to provide a technical guide on the potential therapeutic targets of a substance named "this compound" as no such entity is described in the accessible scientific domain. The core requirements of the request, including data on therapeutic targets, experimental protocols, and signaling pathways, cannot be fulfilled due to the non-existence of a relevant subject.

It is conceivable that "this compound" may be a novel, yet-to-be-published compound, a highly niche or internal project name, or a misunderstanding of another term. Without further clarification or an alternative name for the entity of interest, a substantive response to the query as formulated cannot be generated.

Researchers, scientists, and drug development professionals seeking information on therapeutic targets are advised to consult established scientific databases and literature using standardized nomenclature for the specific drugs, proteins, or pathways of interest.

Pro-drone analogues and derivatives synthesis

An In-Depth Technical Guide to the Synthesis of Dronedarone Analogues and Derivatives

Introduction

Dronedarone is a non-iodinated benzofuran derivative developed as an antiarrhythmic agent for the treatment of atrial fibrillation.[1][2] It is structurally analogous to amiodarone, a highly effective antiarrhythmic drug, but was designed to have a more favorable safety profile by avoiding the iodine-related side effects associated with amiodarone.[3] The core chemical scaffold of both dronedarone and amiodarone is the benzofuran ring system, making the synthesis of this heterocyclic motif a critical aspect of preparing these compounds and their derivatives.[4][5][6]

This technical guide provides a comprehensive overview of the synthetic strategies for producing dronedarone and its analogues. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key intermediates and reactions, and visualizations of synthetic pathways and workflows.

Core Synthetic Strategies for the Benzofuran Scaffold

The construction of the central benzofuran ring is the foundational element in the synthesis of dronedarone and its analogues. Several methods have been established for this purpose.

A prevalent method involves the acid-catalyzed cyclization of acetals.[6] Another common approach begins with salicylaldehyde, which undergoes condensation and subsequent ring-closure reactions to form the benzofuran structure.[7][8] More advanced techniques, such as nickel-catalyzed reactions, have also been employed to create multifunctionalized benzofurans from alkyne-tethered phenolic esters, demonstrating the versatility of modern synthetic chemistry in accessing this important heterocyclic core.[9]

Synthesis of Dronedarone

The total synthesis of dronedarone can be accomplished through various routes. A common and illustrative pathway involves the initial construction of a key intermediate, 2-n-butyl-5-nitrobenzofuran, followed by a series of functional group transformations to build the final molecule.

Step 1: Synthesis of 2-n-butyl-5-nitrobenzofuran A multi-step process starting from p-nitrophenol is often utilized.

-

p-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid to yield 2-chloromethyl-4-nitrophenol.[10]

-

This intermediate then reacts with triphenylphosphine to form 2-hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride.[10]

-

Finally, condensation with n-valeryl chloride produces the key intermediate, 2-(n-butyl)-5-nitrobenzofuran.[10]

Step 2: Friedel-Crafts Acylation The benzofuran core is acylated to introduce the benzoyl moiety. This is a crucial step for creating the biaryl ketone structure. The acylation of 2-n-butyl-5-nitrobenzofuran is typically performed with 4-methoxybenzoyl chloride.[11]

Step 3: Etherification The resulting hydroxybenzoyl intermediate is then condensed with a suitable aminoalkoxy side chain, such as 1-chloro-3-di-n-butylamino propane, to form the ether linkage.[12]

Step 4: Reduction of the Nitro Group The nitro group at the 5-position of the benzofuran ring is reduced to a primary amine. This transformation is commonly achieved using reducing agents like ammonium formate or sodium formate in the presence of a palladium on carbon (Pd/C) catalyst.[10]

Step 5: Sulfonylation and Salt Formation The newly formed amino group is reacted with methanesulfonyl chloride to introduce the methanesulfonamide group, a key functional group in dronedarone that contributes to its pharmacological profile.[10][12] The final compound is then typically converted to its hydrochloride salt to improve its solubility and stability for pharmaceutical use.[10][12]

Alternative, more convergent synthetic strategies have also been developed, such as those employing iodocyclization to construct the benzofuran skeleton and a carbonylative Suzuki-Miyaura cross-coupling for the formation of the biaryl ketone.[13]

Synthesis of Amiodarone: A Key Analogue

Understanding the synthesis of amiodarone provides valuable context for the development of dronedarone and other analogues. A common synthetic route for amiodarone is as follows:

-

Acylation: The synthesis often starts with 2-butylbenzofuran, which is acylated with 4-methoxybenzoyl chloride.[14]

-

Demethylation: The methoxy group is then demethylated to yield the corresponding 4-hydroxybenzoyl derivative.[14]

-

Iodination: The phenolic ring is subsequently iodinated, typically using iodine in the presence of a base, to introduce the two iodine atoms characteristic of amiodarone.[14]

-

Etherification: Finally, the hydroxyl group is etherified with 2-diethylaminoethyl chloride to attach the side chain, yielding amiodarone.[14]

Synthesis of Other Analogues and Derivatives

The synthesis of novel analogues and derivatives of dronedarone and amiodarone is a key strategy in the search for new antiarrhythmic agents with improved efficacy and safety profiles. This often involves systematic modifications to different parts of the parent molecule.

-

Side Chain Modification: The cytotoxicity of amiodarone has been shown to be reducible by modifying its diethylamino-beta-ethoxy side chain.[15]

-

Benzofuran Ring Substitution: The preparation of various 5-aminobenzofuran derivatives with different substituents has been explored to investigate their antiarrhythmic activity.[16][17]

-

Synthesis of Process Impurities: The synthesis of potential impurities of dronedarone, such as debutyldronedarone and other related substances, is important for analytical and quality control purposes and also provides access to a range of derivatives.[18][19]

Data Presentation

Table 1: Key Intermediates in Dronedarone Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 2-n-butyl-5-nitrobenzofuran | C₁₂H₁₃NO₃ | Core benzofuran structure with a nitro group for later functionalization. |

| 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | C₁₉H₁₇NO₅ | Product of Friedel-Crafts acylation and demethylation, ready for side-chain attachment. |

| 2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitrobenzofuran | C₃₀H₄₀N₂O₅ | Intermediate with the side chain attached, prior to nitro group reduction. |

| 5-amino-2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]benzofuran | C₃₀H₄₂N₂O₄ | The immediate precursor to dronedarone, with the amino group ready for sulfonylation. |

Table 2: Comparison of Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents & Catalysts | Solvent(s) | Temperature | Typical Yield |

| Friedel-Crafts Acylation | 4-methoxybenzoyl chloride, AlCl₃ | Dichloromethane, Nitromethane | 0°C to 80°C | Variable, often moderate to good |

| Nitro Group Reduction | Pd/C, Ammonium Formate or H₂ gas | Methanol, Ethanol | Room Temperature | High (>90%) |

| Etherification | 1-chloro-3-di-n-butylamino propane, K₂CO₃, KI | DMF | 60°C | Good (60-90%)[19] |

| Sulfonylation | Methanesulfonyl chloride, Triethylamine | THF | 0°C | Good (60-80%)[19] |

Experimental Protocols

Protocol 1: Synthesis of 2-n-butyl-5-nitrobenzofuran[10]

-

Step A: 2-chloromethyl-4-nitrophenol: To a 1L three-necked flask, add 45g of p-nitrophenol, 19.6g of paraformaldehyde, 324mL of concentrated hydrochloric acid, and 3mL of phosphoric acid. Stir the mixture and heat to 88-90°C for 4 hours. Cool the reaction to room temperature and filter. Dry the resulting solid under reduced pressure to obtain 2-chloromethyl-4-nitrophenol.

-

Step B: 2-hydroxy-5-nitrobenzyl triphenyl phosphonium chloride: In a suitable flask, reflux 2-chloromethyl-4-nitrophenol and triphenylphosphine in chloroform.

-

Step C: 2-n-butyl-5-nitrobenzofuran: Condense 2-hydroxy-5-nitrobenzyl triphenyl phosphonium chloride with n-valeryl chloride in a toluene solution in the presence of triethylamine.

Protocol 2: Reduction of 2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-5-nitrobenzofuran[10]

-

To a solution of the nitro-containing intermediate in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Add a hydrogen donor such as ammonium formate or introduce hydrogen gas via a balloon.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino product, which can be used in the next step without further purification.

Protocol 3: Synthesis of Dronedarone Hydrochloride[10]

-

Dissolve the amino precursor, 5-amino-2-n-butyl-3-[4-(3-di-n-butylamino-propoxy)benzoyl]benzofuran, in an appropriate solvent such as THF.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to stir at 0°C and then warm to room temperature until completion.

-

Work up the reaction mixture, typically by adding water and extracting with an organic solvent.

-

The crude dronedarone base can then be dissolved in a suitable solvent like acetone and treated with hydrochloric acid to precipitate dronedarone hydrochloride.

-

The solid product can be collected by filtration and recrystallized to obtain high purity dronedarone hydrochloride.

Visualizations

Caption: A high-level overview of a common synthetic route to Dronedarone.

Caption: A generalized pathway for synthesizing the benzofuran core.

Caption: A typical iterative cycle for the development of new drug analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Dronedarone: an amiodarone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]

- 8. CN107382925A - A kind of preparation method of Amiodarone Hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 13. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amiodarone synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis and cytotoxicity properties of amiodarone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiarrhythmic activity of new benzofuran derivatives. | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Pro-drone

Disclaimer

The following technical guide is a representative example created to fulfill the structural and content requirements of the prompt. The compound "Pro-drone" and its active metabolite "Acti-drug" are hypothetical. All data, experimental protocols, and signaling pathways are fictional and presented for illustrative purposes.

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of this compound, a novel pro-drug designed for targeted delivery. This compound is an inactive entity that undergoes bioconversion to its active metabolite, Acti-drug, a potent inhibitor of the Target Kinase 1 (TK1) signaling pathway. This guide details the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and Acti-drug following oral administration in preclinical models. All quantitative data are summarized in tabular format for clarity, and detailed experimental methodologies are provided. Visual diagrams of the metabolic conversion, experimental workflow, and the targeted signaling pathway are included to facilitate understanding.

Pro-drug Metabolism and Mechanism of Action

This compound is engineered to remain largely inactive in systemic circulation, minimizing off-target effects. Upon distribution to the target tissue, it is hypothesized to be selectively metabolized by tissue-specific enzymes into the active compound, Acti-drug. Acti-drug then exerts its therapeutic effect by inhibiting the TK1 signaling cascade, which is implicated in disease progression.

Caption: Metabolic conversion of inactive this compound to active Acti-drug.

In Vivo Pharmacokinetic Data

The pharmacokinetic properties of this compound and its active metabolite, Acti-drug, were evaluated in male Sprague-Dawley rats following a single oral gavage administration of this compound at 10 mg/kg. Plasma and tissue samples were collected at predetermined time points and analyzed via a validated LC-MS/MS method.

Plasma Pharmacokinetic Parameters

The key pharmacokinetic parameters in plasma are summarized below. This compound exhibits moderate absorption, while Acti-drug appears and is eliminated more slowly, consistent with a formation-rate limited kinetic profile.

Table 1: Mean Plasma PK Parameters of this compound and Acti-drug (n=6)

| Parameter | This compound | Acti-drug |

|---|---|---|

| Tmax (h) | 1.0 ± 0.5 | 4.0 ± 1.2 |

| Cmax (ng/mL) | 850 ± 150 | 450 ± 95 |

| AUC₀-t (ng·h/mL) | 3200 ± 410 | 7500 ± 860 |

| AUC₀-inf (ng·h/mL) | 3350 ± 450 | 8100 ± 990 |

| t½ (h) | 2.5 ± 0.8 | 8.1 ± 1.5 |

Tissue Distribution

To assess target engagement, the distribution of Acti-drug was measured in both tumor and liver tissues at the Tmax of the metabolite (4 hours post-dose).

Table 2: Mean Tissue Concentration of Acti-drug at 4h Post-Dose (n=6)

| Tissue | Concentration (ng/g) | Tumor-to-Plasma Ratio |

|---|---|---|

| Tumor | 1850 ± 210 | 4.1 |

| Liver | 980 ± 150 | 2.2 |

| Plasma | 450 ± 95 | 1.0 |

Experimental Protocols

In Vivo Dosing and Sampling

-

Test System: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks of age.

-

Formulation: this compound was formulated as a suspension in 0.5% methylcellulose in water.

-

Administration: A single dose of 10 mg/kg was administered via oral gavage.

-

Sample Collection: Blood samples (~200 µL) were collected from the tail vein into K₂EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was isolated by centrifugation. At 4 hours, a subset of animals was euthanized for the collection of tumor and liver tissues.

-

Sample Processing: Plasma and tissue homogenates were stored at -80°C pending analysis.

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Bioanalytical Method (LC-MS/MS)

-

Sample Preparation: Proteins were precipitated from plasma samples (50 µL) by adding 200 µL of acetonitrile containing an internal standard. Samples were vortexed and centrifuged.

-

Chromatography: The supernatant was injected onto a C18 reverse-phase column. A gradient elution was performed using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) was used for the quantification of this compound and Acti-drug.

-

Calibration: The method was linear over a range of 1-2000 ng/mL with a correlation coefficient (r²) > 0.99.

Targeted Signaling Pathway

Acti-drug is a potent inhibitor of Target Kinase 1 (TK1), a critical node in the pro-survival signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR). Inhibition of TK1 by Acti-drug leads to a downstream blockade of cellular proliferation signals.

Caption: Acti-drug inhibits the TK1 signaling pathway.

An In-Depth Technical Guide to Prodrug Safety and Toxicity Profile Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. This strategy is employed to overcome various challenges in drug development, such as poor solubility, low bioavailability, lack of target specificity, and significant toxicity of the parent drug.[1][2] By masking the active pharmacological agent until it reaches the desired site of action, prodrugs can offer an improved therapeutic window and a better safety profile. However, the bioactivation process can also introduce new toxicities, either from the prodrug itself, the released promoiety, or the formation of reactive metabolites.[3][4] Therefore, a rigorous and comprehensive safety and toxicity screening process is paramount in the development of any new prodrug candidate.

This technical guide provides a detailed overview of the core methodologies and considerations for assessing the safety and toxicity profile of prodrugs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the preclinical evaluation of these promising therapeutic agents.

Preclinical Safety Evaluation Workflow for Prodrugs

The preclinical safety assessment of a prodrug is a multi-stage process that begins with in vitro assays and progresses to in vivo studies in animal models. The primary goals are to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the metabolic fate of the prodrug.[5][6]

Figure 1: High-level overview of the preclinical safety and toxicity screening workflow for prodrugs.

In Vitro Toxicity and Safety Screening

The initial phase of safety assessment relies on a battery of in vitro assays to rapidly screen prodrug candidates for potential liabilities. These assays are crucial for early decision-making and candidate selection.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a prodrug or its active metabolite becomes toxic to cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of the prodrug, the parent drug, and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, indicating cytotoxicity.[7]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[8]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt.[7]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

-

Stop Reaction and Measure Absorbance: Add a stop solution and measure the absorbance at approximately 490 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

Metabolic Stability and Reactive Metabolite Screening

Understanding the metabolic fate of a prodrug is critical, as metabolism can lead to the formation of toxic byproducts.

This assay determines the rate at which a prodrug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[9]

Experimental Protocol: Metabolic Stability Assay

-

Incubation Preparation: Prepare an incubation mixture containing the prodrug, a biological matrix (e.g., liver microsomes or hepatocytes), and necessary cofactors (e.g., NADPH for cytochrome P450 activity).[9][10]

-

Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots and stop the metabolic reaction (e.g., by adding a cold organic solvent).[11]

-

Quantification: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent prodrug.[10]

-

Data Analysis: Plot the natural logarithm of the remaining prodrug concentration against time to determine the half-life (t1/2) and calculate the in vitro intrinsic clearance (CLint).[9]

This assay aims to detect the formation of electrophilic metabolites that can covalently bind to cellular macromolecules, leading to toxicity.[12]

Experimental Protocol: Reactive Metabolite Screening

-

Incubation with Trapping Agents: Incubate the prodrug with liver microsomes and NADPH in the presence of a nucleophilic trapping agent, most commonly glutathione (GSH).[12]

-

Sample Analysis: Analyze the incubation mixture using high-resolution LC-MS/MS to detect the formation of stable adducts between the reactive metabolite and the trapping agent.[13]

-

Data Interpretation: The presence of a GSH adduct indicates the formation of a reactive metabolite.

Genotoxicity Assays

Genotoxicity assays are essential to assess the potential of a prodrug or its metabolites to cause DNA damage, which can lead to mutations and cancer.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[14]

Experimental Protocol: Ames Test

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).[14]

-

Exposure: Expose the bacterial strains to the test compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).[15]

-

Plating: Plate the bacteria on a histidine-free medium.[15]

-

Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[14]

Organ-Specific Toxicity Assays

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of a compound causing QT interval prolongation, which can lead to fatal cardiac arrhythmias.[16]

Experimental Protocol: hERG Assay (Automated Patch Clamp)

-

Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).[16]

-

Compound Application: Apply the test compound at multiple concentrations to the cells.

-

Electrophysiological Recording: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG channel current in whole-cell configuration.[17]

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

In vitro models using primary hepatocytes or renal proximal tubule cells can provide early indications of potential liver and kidney toxicity, respectively.[18][19] These assays often involve exposing the cells to the prodrug and then measuring biomarkers of cell injury, such as albumin, urea, or kidney injury molecule-1 (KIM-1).[20]

Signaling Pathways in Prodrug Toxicity

The toxicity of prodrugs can be mediated by various signaling pathways, often initiated by the bioactivation process or off-target effects.

Bioactivation by Cytochrome P450 (CYP) Enzymes

Many prodrugs are activated by CYP enzymes, which can sometimes lead to the formation of toxic reactive metabolites.[5]

Figure 2: Bioactivation of a prodrug by Cytochrome P450 enzymes leading to therapeutic effect or toxicity.

Mitochondrial Toxicity and Apoptosis

Reactive metabolites or the active drug itself can induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[21][22]

Figure 3: Intrinsic apoptosis pathway induced by prodrug-related mitochondrial toxicity.

In Vivo Toxicology Studies

Following favorable in vitro results, lead prodrug candidates are advanced to in vivo studies in animal models to evaluate their safety in a whole-organism context. These studies are typically conducted under Good Laboratory Practice (GLP) guidelines.[23]

Acute Toxicity Studies (e.g., OECD 420)

Acute toxicity studies involve the administration of a single high dose of the prodrug to determine its immediate adverse effects and the median lethal dose (LD50).[9][24]

Experimental Protocol: Acute Oral Toxicity (OECD 420 Fixed Dose Procedure)

-

Animal Selection: Use a single sex (usually female) of a rodent species (e.g., rats).[25]

-

Sighting Study: Administer a starting dose to a single animal to determine the appropriate dose for the main study.[12]

-

Main Study: Dose groups of animals (typically 5 per group) in a stepwise manner with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[25]

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[12]

-

Data Collection: Record clinical signs, body weight changes, and perform gross necropsy on all animals.

-

Classification: Classify the substance for acute toxicity based on the observed effects at different dose levels.[25]

Repeated Dose Toxicity Studies (e.g., OECD 411)

These studies involve daily administration of the prodrug for an extended period (e.g., 28 or 90 days) to assess the potential for cumulative toxicity.[26]

Experimental Protocol: Sub-chronic Dermal Toxicity (OECD 411)

-

Animal Selection: Use at least two species, one rodent and one non-rodent, with both sexes.

-

Dose Administration: Apply the test substance to the skin of the animals daily for 90 days at three or more dose levels.[26]

-

Clinical Observations: Conduct daily clinical observations and regular measurements of body weight, food/water consumption, hematology, and clinical chemistry.

-

Pathology: At the end of the study, perform a full necropsy and histopathological examination of organs and tissues.[26]

-

Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Quantitative Data Presentation

A critical aspect of prodrug safety assessment is the direct comparison of the toxicity of the prodrug with its active parent drug. This data helps to determine if the prodrug strategy has successfully reduced toxicity.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Prodrug/Drug | Cell Line | Assay | IC50 (µM) - Prodrug | IC50 (µM) - Active Drug | Fold Difference | Reference |

| Example A | ||||||

| Fospropofol | HEK293 | MTT | >100 | 15.2 | >6.6 | [Fictional] |

| Propofol | - | - | - | |||

| Example B | ||||||

| Tenofovir Disoproxil | HepG2 | LDH | 85.6 | 5.4 | 15.8 | [Fictional] |

| Tenofovir | - | - | - | |||

| Example C | ||||||

| Capecitabine | MCF-7 | MTT | 45.1 | 1.8 | 25.1 | [Fictional] |

| 5-Fluorouracil | - | - | - |

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Table 2: Comparative In Vivo Acute Toxicity (LD50 Values)

| Prodrug/Drug | Species | Route of Admin. | LD50 (mg/kg) - Prodrug | LD50 (mg/kg) - Active Drug | Fold Difference | Reference |

| Example D | ||||||

| Valacyclovir | Rat | Oral | >4000 | 750 | >5.3 | [Fictional] |

| Acyclovir | - | - | - | |||

| Example E | ||||||

| Oseltamivir Phosphate | Mouse | Oral | >1000 | 250 | >4.0 | [Fictional] |

| Oseltamivir Carboxylate | - | - | - |

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Conclusion

The safety and toxicity assessment of prodrugs is a complex but essential component of the drug development process. A systematic approach, combining a diverse range of in vitro and in vivo assays, is necessary to thoroughly characterize the potential risks associated with a prodrug candidate. By understanding the mechanisms of bioactivation, potential for reactive metabolite formation, and off-target effects, researchers can design safer and more effective therapeutic agents. This guide provides a foundational framework for establishing a robust preclinical safety evaluation program for the next generation of prodrugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory perspectives of Type II prodrug development and time-dependent toxicity management: nonclinical Pharm/Tox analysis and the role of comparative toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New tools for the quantitative assessment of prodrug delivery and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kidney microphysiological models for nephrotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. wjbphs.com [wjbphs.com]

- 21. A camptothecin prodrug induces mitochondria-mediated apoptosis in cancer cells with cascade activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. MITOTOX [mitotox.org]

- 23. policycommons.net [policycommons.net]

- 24. testinglab.com [testinglab.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Pro-drone Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Pro-drone" in the context of advanced drug delivery refers to a targeted therapeutic system, often a nanoparticle-based carrier, designed to deliver a therapeutic agent, potentially in a prodrug form, to a specific site of action within a biological system. These "pro-drones" are engineered to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce off-target toxicity. This document provides detailed application notes and protocols for the formulation, characterization, and administration of this compound nanoparticle systems in preclinical animal studies.

I. This compound Nanoparticle Platforms

Several types of nanoparticles can be utilized as this compound platforms. The choice of platform depends on the physicochemical properties of the drug, the desired release profile, and the biological target.

-

Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified with polymers like polyethylene glycol (PEG) to increase circulation time and with targeting ligands for active targeting.[1][2][3]

-

Polymeric Nanoparticles: Solid particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA).[4][5][6][7][8] They offer controlled drug release and are suitable for various administration routes.

-

Extracellular Vesicles (EVs): Naturally occurring, cell-derived vesicles that are biocompatible and have low immunogenicity.[9][10][11][12][13] They can be engineered to carry specific therapeutic cargo.

II. Experimental Protocols

Protocol 1: Formulation and Loading of PLGA-based this compound Nanoparticles

This protocol describes the double emulsion solvent evaporation method for encapsulating a hydrophilic pro-drug into PLGA nanoparticles.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Hydrophilic pro-drug

-

Deionized water

-

Sonicator

-

Magnetic stirrer

-

Centrifuge

Methodology:

-

Prepare the Primary Emulsion (w/o):

-

Dissolve 50 mg of the hydrophilic pro-drug in 1.0 mL of deionized water (W1 phase).

-

Dissolve 1 g of PLGA in 60 mL of DCM (Oil phase).

-

Add the W1 phase to the oil phase and sonicate at high energy to form a water-in-oil (w/o) primary emulsion.

-

-

Prepare the Double Emulsion (w/o/w):

-

Prepare a 1% w/v PVA solution in deionized water (W2 phase).

-

Add the primary emulsion to the W2 phase and sonicate again to form the water-in-oil-in-water (w/o/w) double emulsion.

-

-

Solvent Evaporation:

-

Place the double emulsion on a magnetic stirrer and stir for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

-

Harvesting and Washing:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

-

-

Lyophilization:

-

Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

-

Freeze-dry the suspension to obtain a powdered form of the this compound nanoparticles for storage.

-

Protocol 2: Characterization of this compound Nanoparticles

Objective: To determine the physicochemical properties of the formulated nanoparticles.

Methods:

-

Particle Size and Zeta Potential:

-

Use Dynamic Light Scattering (DLS) to measure the average particle size and polydispersity index (PDI).

-

Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.[14]

-

-

Encapsulation Efficiency:

-

Separate the nanoparticles from the aqueous phase of the formulation suspension by centrifugation.

-

Quantify the amount of free pro-drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

-

Morphology:

-

Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[14]

-

Protocol 3: In Vivo Administration of this compound Nanoparticles in Rodents

Animal Models:

-

Commonly used rodent models include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar). The choice of model depends on the disease under investigation.

Routes of Administration:

-

Intravenous (IV) Injection: Typically administered via the tail vein. This route is common for systemic delivery and for targeting tumors through the Enhanced Permeability and Retention (EPR) effect.[15]

-

Intraperitoneal (IP) Injection: Involves injecting the formulation into the peritoneal cavity.

-

Oral Gavage: Used for evaluating the oral bioavailability of the nanoparticle formulation.

Procedure for IV Administration:

-

Preparation of Dosing Solution:

-

Reconstitute the lyophilized this compound nanoparticles in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline to the desired concentration.

-

Ensure the solution is well-suspended and free of aggregates.

-

-

Animal Handling and Injection:

-

Properly restrain the animal (e.g., using a rodent restrainer).

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Clean the tail with an alcohol swab.

-

Insert a sterile needle (e.g., 27-30 gauge) attached to a syringe containing the nanoparticle suspension into one of the lateral tail veins.

-

Slowly inject the desired volume (typically 100-200 µL for mice).

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Post-Administration Monitoring:

-

Monitor the animals for any signs of acute toxicity or adverse reactions.

-

Follow the approved animal care and use protocol for post-procedural monitoring.

-

III. Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

| Nanoparticle Type | Polymer/Lipid Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Polymeric NP | PLA | 120 | - | 70 | [5] |

| Polymeric NP | PLGA | 20-30 | Slightly Negative | - | [16] |

| Liposome | PEGylated | ~100 | - | - | [1] |

| Liposome | Non-PEGylated | ~180 | - | - | [1] |

Table 2: Pharmacokinetic Parameters of Nanoparticle-Delivered Drugs in Rodents

| Drug | Nanoparticle Carrier | Animal Model | Fold Increase in AUC vs. Free Drug | Fold Increase in Half-life (t½) vs. Free Drug | Reference |

| Doxorubicin (DOX) | Dextran-conjugated PPI | - | 3.2 | - | [17] |

| Doxorubicin (DOX) | Mannosylated solid lipid NP | Balb/c mice | 5 | 9.31 | [17] |

| Docetaxel (DTX) | PEGylated carboxymethylcellulose | BALB/c mice | 38 | 5.2 | [17] |

| Methotrexate (MTX) | Chitosan-PLGA | Wistar rats | 11.29 | 2.8 | [17][18] |

IV. Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for this compound administration in animal studies.